

Chemical structure of 3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester

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Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

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An In-Depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)phenylboronic Acid Pinacol Ester

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Abstract: This guide provides a comprehensive technical overview of **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester**, a key building block in modern organic synthesis. We will explore its structural and physicochemical properties, detail a robust synthetic protocol with mechanistic insights, and discuss its spectroscopic signature. The core of this document focuses on the compound's reactivity and strategic application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. Safety protocols and handling procedures are also outlined to ensure operational excellence and laboratory safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: A Strategically Functionalized Building Block

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is a highly valuable synthetic intermediate whose utility stems from the strategic placement of its functional groups. The presence of an electron-withdrawing methylsulfonyl group and a moderately electron-withdrawing fluorine atom on the phenyl ring significantly influences the electronic properties of the molecule. The pinacol ester of the boronic acid provides enhanced stability, making it less susceptible to degradation pathways like protodeboronation compared to the free boronic acid. [1] This stability is crucial for storage and for achieving consistent, reliable results in complex synthetic sequences.[1]

These features make the compound an essential reagent in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] Its application is prevalent in the development of novel pharmaceuticals and advanced materials where precise control over molecular architecture is paramount.[4]

Physicochemical and Structural Properties

The structural integrity and physicochemical characteristics of a reagent are foundational to its application. **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** is a solid at room temperature and possesses properties that make it amenable to a variety of common organic solvents.

Chemical Structure

The molecule's architecture is centered on a phenyl ring substituted with three key groups that dictate its reactivity: the boronic acid pinacol ester, a fluoro group, and a methylsulfonyl group.

Caption: Chemical Structure of the title compound.

Quantitative Data Summary

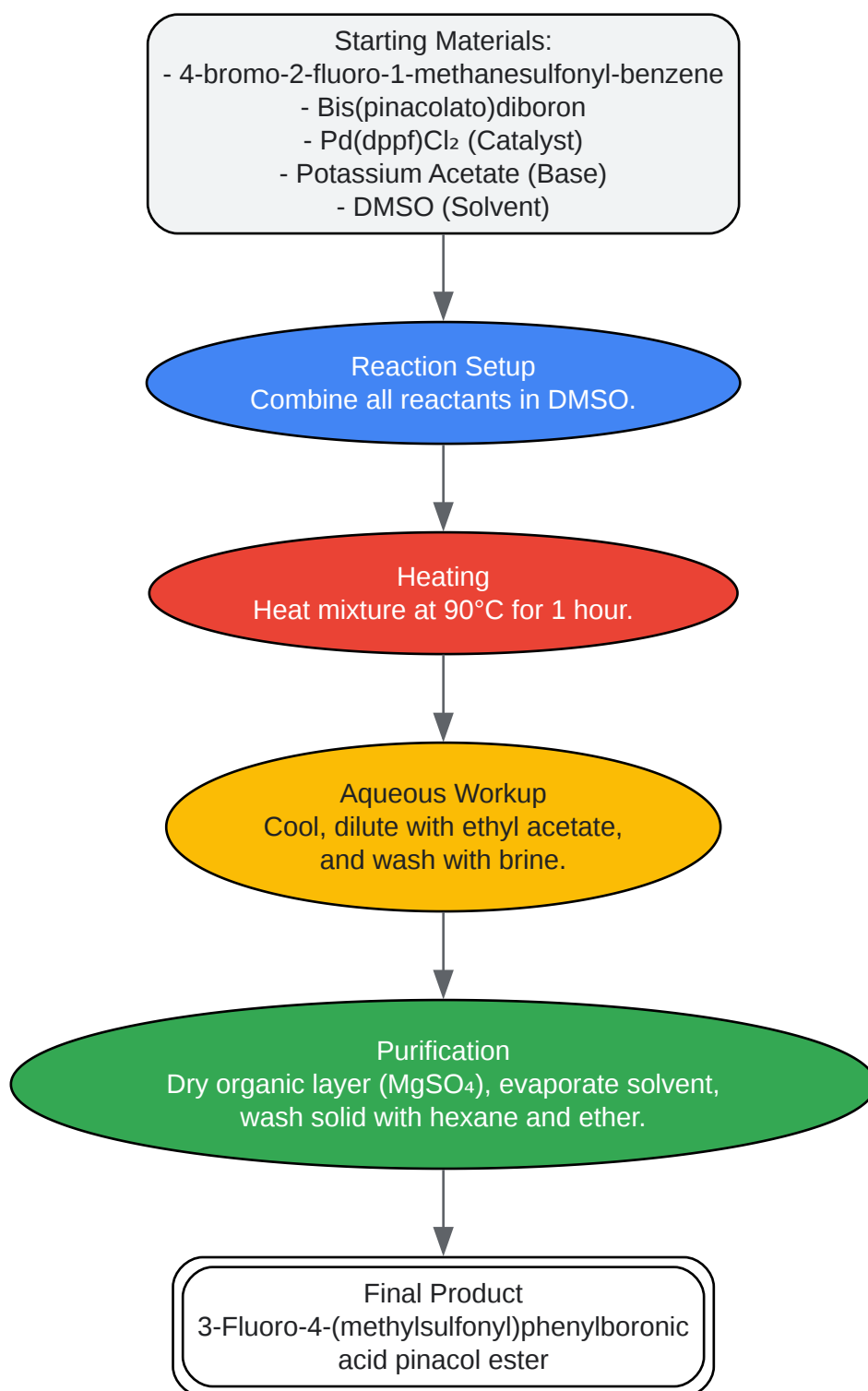
Property	Value	Source
CAS Number	648904-85-2	[5]
Molecular Formula	C ₁₃ H ₁₈ BFO ₄ S	[5]
Molecular Weight	300.15 g/mol	[5]
Form	Solid	

Synthesis and Mechanistic Insights

The most common and efficient synthesis of **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** is achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the coupling of an appropriate aryl halide or triflate with a diboron reagent.

Typical Synthetic Workflow

The synthesis starts from 4-bromo-2-fluoro-1-methanesulfonyl-benzene, which serves as the aryl halide precursor. This precursor is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.



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Caption: General workflow for the synthesis protocol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Miyaura borylation reactions.^[5]

- **Reagent Preparation:** To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-2-fluoro-1-methanesulfonyl-benzene (1.0 eq), bis(pinacolato)diboron (1.05 eq), and potassium acetate (3.0 eq).
- **Catalyst and Solvent Addition:** Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 0.03 eq), followed by the addition of a suitable anhydrous solvent like dimethylsulfoxide (DMSO).
 - **Insight:** Pd(dppf)Cl₂ is a robust catalyst for this transformation, known for its high activity and stability. Potassium acetate serves as a crucial mild base, facilitating the transmetalation step of the catalytic cycle.
- **Reaction Execution:** Heat the reaction mixture to 90°C and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting aryl bromide.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine to remove DMSO and inorganic salts.
- **Isolation and Purification:** Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude solid should be washed with non-polar solvents like hexane and ether to remove non-polar impurities.
 - **Insight:** This washing step is often sufficient to achieve high purity. If needed, further purification can be accomplished by column chromatography on silica gel.
- **Drying:** Dry the purified solid under vacuum to obtain the final product.

Spectroscopic Characterization

The structural identity and purity of **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** are confirmed using standard spectroscopic techniques. While specific spectra for this

exact compound are not publicly available in the search results, the expected signals can be reliably predicted based on its structure and data from analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

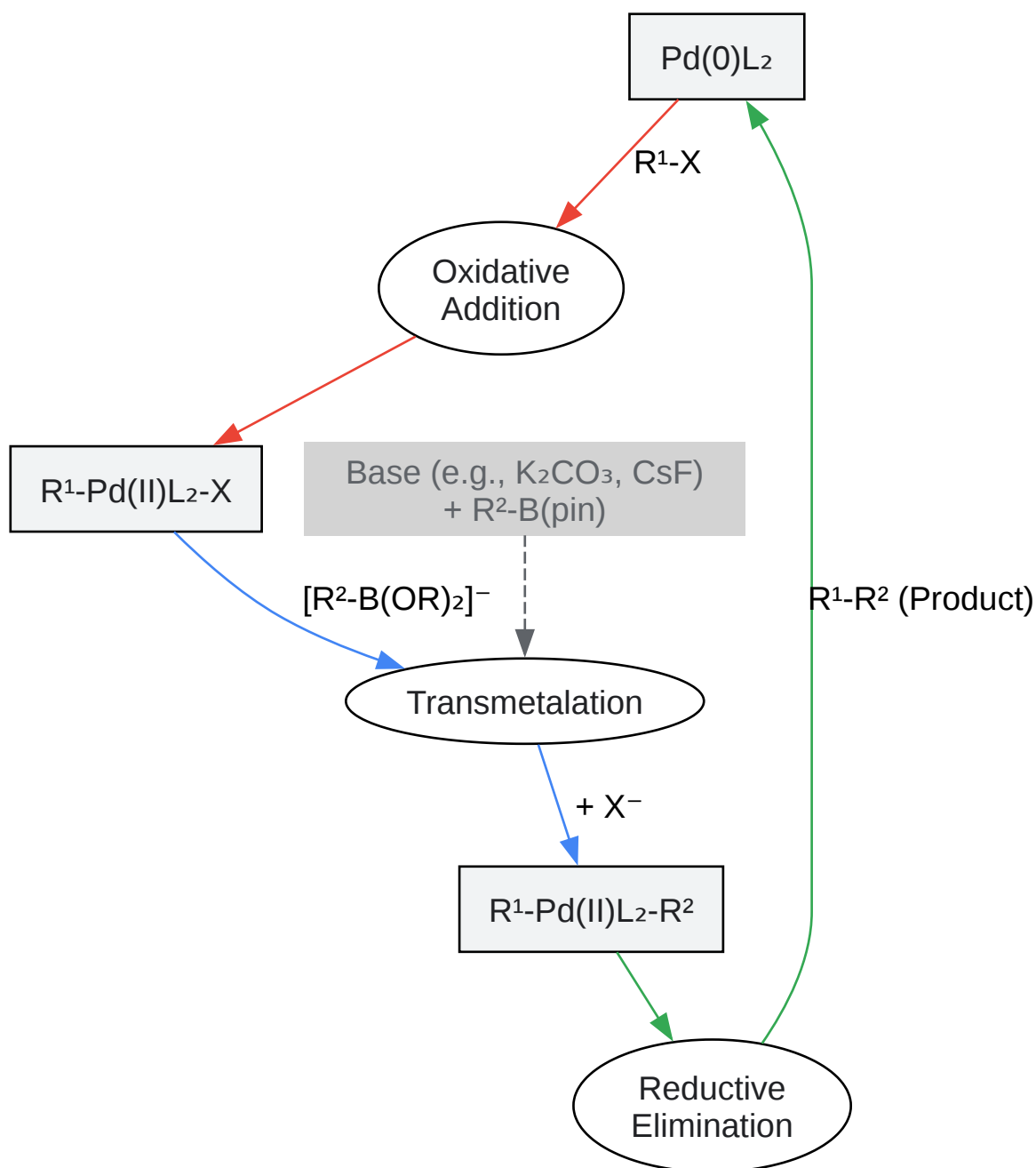
Technique	Expected Signals
^1H NMR	- Aromatic protons (3H) appearing as multiplets or doublets of doublets in the δ 7.5-8.0 ppm range. - Methyl protons of the sulfonyl group (3H) as a singlet around δ 3.2 ppm. - Methyl protons of the pinacol group (12H) as a singlet around δ 1.35 ppm. [6]
^{13}C NMR	- Aromatic carbons, with shifts influenced by the fluorine and sulfonyl substituents. The carbon attached to boron is often broad or not observed. [10] - Quaternary carbons of the pinacol group around δ 84 ppm. - Methyl carbons of the pinacol group around δ 25 ppm. - Methyl carbon of the sulfonyl group around δ 45 ppm.
^{19}F NMR	- A single resonance corresponding to the fluorine atom on the aromatic ring.
Mass Spec (MS)	- The molecular ion peak $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$ should be observed, confirming the molecular weight of 300.15.

Reactivity and Key Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a powerful method for forming C-C bonds.[\[3\]](#) The pinacol ester serves as a stable, easily handled precursor to the active boronic acid species in the catalytic cycle.[\[1\]](#)

Mechanism of the Suzuki-Miyaura Reaction

The reaction is catalyzed by a palladium(0) complex and proceeds through a series of well-established steps: oxidative addition, transmetalation, and reductive elimination.



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Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

- Expertise Insight: The choice of base is critical. It activates the boronic ester to form a more nucleophilic borate species, which readily undergoes transmetalation with the palladium(II)

complex.^[2] The electron-withdrawing nature of the fluoro and methylsulfonyl groups on our title compound can affect the rate of transmetalation, sometimes requiring stronger bases or modified catalytic systems for optimal results.^[11]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

- **Reaction Setup:** In a reaction vessel, combine the aryl halide/triflate (1.0 eq), **3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester** (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
- **Solvent Addition:** Add a solvent system, typically a mixture like Dioxane/Water or Toluene/Water.
- **Execution:** Degas the mixture and heat under an inert atmosphere until the starting material is consumed (as monitored by TLC or LC-MS).
- **Workup and Purification:** Cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic phase, and concentrate. Purify the residue by column chromatography to isolate the coupled product.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.^[12]

- **General Handling:** Handle in accordance with good industrial hygiene and safety practices.^[13] Use in a well-ventilated area, preferably within a fume hood. Avoid creating dust.^{[14][15]}
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.^{[12][15]}
- **Exposure:** Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.^[14] Avoid inhalation of dust.^[15] General first aid for boron compounds may involve addressing symptoms like nausea or agitation following significant resorption.^[13]

- Storage: Store in a tightly sealed container in a cool, dry place away from moisture, strong acids, and strong oxidizing agents.[14] The pinacol ester moiety confers good stability, but proper storage ensures a long shelf-life.[1]

Conclusion

3-Fluoro-4-(methylsulfonyl)phenylboronic acid pinacol ester is a sophisticated and highly effective building block for organic synthesis. Its unique electronic properties, combined with the stability afforded by the pinacol ester, make it an indispensable tool for constructing complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The methodologies and insights provided in this guide are designed to empower researchers to effectively and safely utilize this reagent in their pursuit of novel molecules for pharmaceutical and material science applications.

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